molecular formula C22H26FNO3S B2879345 3-[3-(4-fluorophenoxy)phenyl]-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide CAS No. 2034484-77-8

3-[3-(4-fluorophenoxy)phenyl]-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide

Cat. No.: B2879345
CAS No.: 2034484-77-8
M. Wt: 403.51
InChI Key: RZSHYJNJIFJLSQ-UHFFFAOYSA-N
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Description

3-[3-(4-fluorophenoxy)phenyl]-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide is a synthetic organic compound with the molecular formula C22H26FNO3S and a molecular weight of 403.51 g/mol . This propanamide derivative features a 4-fluorophenoxy group and a tetrahydro-2H-pyran-4-ylsulfanyl moiety, which may make it a compound of interest in medicinal chemistry and drug discovery for the synthesis of novel bioactive molecules . The compound is supplied with a minimum purity of 90% and is available for research purposes . Specific pharmacological targets, mechanisms of action, and established research applications for this compound are not currently detailed in the scientific literature. As with any compound of this nature, it is intended for use in controlled laboratory settings. This product is strictly for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

3-[3-(4-fluorophenoxy)phenyl]-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FNO3S/c23-18-5-7-19(8-6-18)27-20-3-1-2-17(16-20)4-9-22(25)24-12-15-28-21-10-13-26-14-11-21/h1-3,5-8,16,21H,4,9-15H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZSHYJNJIFJLSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1SCCNC(=O)CCC2=CC(=CC=C2)OC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4-fluorophenoxy)phenyl]-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide typically involves multiple steps, starting with the preparation of the core phenyl and fluorophenoxy groups. The tetrahydropyran-thioethyl moiety is then introduced through a series of nucleophilic substitution reactions. The final step involves the formation of the amide bond under controlled conditions, often using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the implementation of green chemistry principles to reduce the environmental impact of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[3-(4-fluorophenoxy)phenyl]-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the amide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenoxy group, where nucleophiles can replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles such as amines, thiols, or alkoxides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

3-[3-(4-fluorophenoxy)phenyl]-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[3-(4-fluorophenoxy)phenyl]-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as anti-inflammatory or anticancer activity, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

Halogen Substituents: Fluoro vs. Chloro
  • Target Compound: The 4-fluorophenoxy group offers moderate electron-withdrawing effects and metabolic stability .
  • 3-Chloro-N-(4-sulfamoylphenyl)propanamide () : Substitution with chlorine introduces stronger electron-withdrawing effects but may reduce bioavailability due to increased molecular weight and steric hindrance .
Sulfur-Containing Groups: Sulfanyl vs. Sulfonamide
  • Target Compound : The oxan-4-ylsulfanyl group (C–S–C linkage) may enhance lipophilicity and membrane permeability compared to sulfonamides.
  • Sulfamoyl Derivatives (Evidences 1, 2) : Sulfonamide (–SO₂NH₂) groups increase polarity and hydrogen-bonding capacity, favoring solubility but possibly limiting blood-brain barrier penetration .

Structural Backbone and Linker Modifications

  • Propanamide Chain : A common feature in analogs (Evidences 1–3, 5–8). The three-carbon linker balances flexibility and rigidity for target engagement.
  • N-Substituents: Target Compound: The 2-(oxan-4-ylsulfanyl)ethyl group introduces a heterocyclic ring, which may reduce rotational freedom compared to linear chains in analogs like N-(2-amino-4-sulfamoylphenyl)propanamide (). 3-[(4-Chlorophenyl)sulfanyl]-N-{4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}propanamide (): Features a bulkier sulfanyl-substituted aromatic system, likely reducing solubility compared to the target’s tetrahydropyran moiety .

Heterocyclic Components

  • Oxan-4-ylsulfanyl (Tetrahydropyran) : Improves aqueous solubility compared to morpholine or piperidine derivatives (e.g., ’s morpholinium-containing analogs) due to oxygen’s electronegativity and ring conformation .
  • Furan vs.

Physicochemical Data

Property Target Compound 3-Chloro-N-(4-sulfamoylphenyl)propanamide 3-[5-(4-Chlorophenyl)furan-2-yl]-N-(4-fluorophenyl)propanamide
Molecular Weight ~437.5 g/mol (estimated) 272.72 g/mol 383.84 g/mol
Melting Point Not reported Not reported Not reported
Solubility Moderate (oxane enhances) Low (sulfamoyl group increases polarity) Low (furan reduces polarity)
LogP ~3.5 (estimated) ~2.8 ~4.1

Biological Activity

3-[3-(4-fluorophenoxy)phenyl]-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a propanamide backbone, a fluorinated phenoxy group, and a thioether moiety. The molecular formula is C19H22FNO2SC_{19}H_{22}FNO_2S, with a molecular weight of approximately 351.45 g/mol. Its structural representation is critical for understanding its interactions at the molecular level.

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
  • Receptor Binding : It exhibits affinity for certain receptors, which may lead to downstream effects on cellular signaling pathways.
  • Antioxidant Properties : Preliminary studies suggest that it may possess antioxidant capabilities, contributing to its protective effects against oxidative stress.

Biological Activity Data

A summary of key biological activities observed in various studies is presented in the following table:

Activity Effect Reference
Enzyme InhibitionReduced activity in metabolic assays
Receptor Binding AffinityModerate affinity for target receptors
Antioxidant ActivityScavenging free radicals
Cytotoxicity in Cancer CellsInduced apoptosis in vitro

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound:

  • Absorption : The compound shows favorable absorption characteristics when administered orally.
  • Distribution : It is distributed widely in tissues, with a notable accumulation in liver and kidney.
  • Metabolism : Metabolic pathways involve phase I (oxidation) and phase II (glucuronidation) reactions.
  • Excretion : Primarily excreted via urine as metabolites.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Oncology Research : In a study involving cancer cell lines, this compound demonstrated significant cytotoxic effects, leading to cell death through apoptosis. The study concluded that the compound could be a candidate for further development as an anticancer agent.
  • Metabolic Disorders : Research indicated that the compound might influence glucose metabolism and lipid profiles in animal models. This suggests potential applications in treating metabolic disorders such as diabetes.
  • Neuroprotective Effects : Preliminary findings suggest neuroprotective properties against oxidative stress-induced neuronal damage, indicating possible uses in neurodegenerative diseases.

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